Rohitukine

Übersicht

Beschreibung

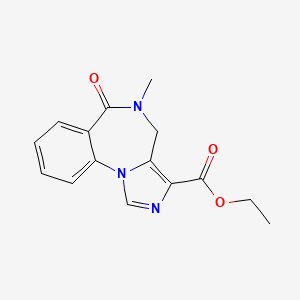

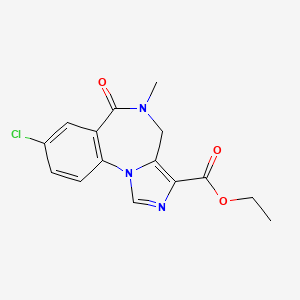

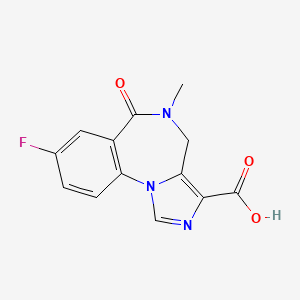

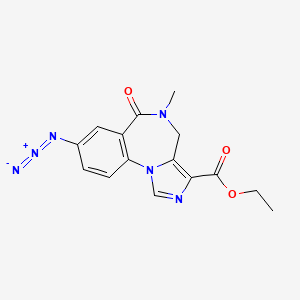

Rohitukine is a chromone alkaloid with significant pharmacological properties. It serves as a precursor for several potent anticancer drugs, including flavopiridol , P-276–00 , and the 2,6-dichloro-styryl derivative (11d) (also known as IIIM-290 ). Beyond its role in drug synthesis, rohitukine exhibits a diverse range of biological activities, such as anticancer, anti-inflammatory, antiadipogenic, immunomodulatory, gastroprotective, anti-implantation, antidyslipidemic, anti-arthritic, and anti-fertility effects .

Synthesis Analysis

The biosynthetic pathway of rohitukine involves its natural production and subsequent semi-synthesis into clinically relevant drugs. Researchers have explored the molecular mechanisms underlying its synthesis, which contributes to the development of therapeutic agents .

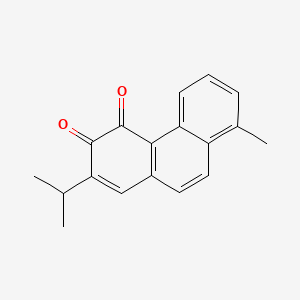

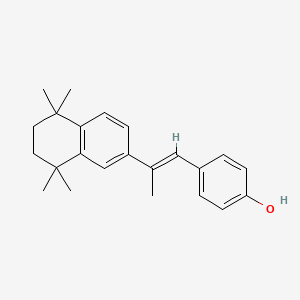

Molecular Structure Analysis

The molecular structure of rohitukine consists of a chromone scaffold. Its chemical formula is C₁₇H₁₄N₂O₃ . The chromone ring system plays a crucial role in its biological activity, especially in the context of cancer treatment .

Chemical Reactions Analysis

Rohitukine undergoes various chemical reactions during its synthesis and transformation into derivative compounds. These reactions include modifications of functional groups, cyclization, and coupling reactions. Understanding these transformations is essential for optimizing drug synthesis and enhancing efficacy .

Physical And Chemical Properties Analysis

- Spectral Properties : Rohitukine exhibits characteristic UV, IR, and NMR spectra, aiding in its identification and characterization .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties : Rohitukine has been identified as a precursor for flavopiridol, an anti-cancer compound currently in Phase III clinical trials. It shows potent inhibition of several cyclin-dependent kinases (CDKs), crucial for cancer treatment. Studies have reported high yields of rohitukine in plants like Dysoxylum binectariferum, demonstrating effectiveness against ovarian and breast cancer lines (Mohanakumara et al., 2010). Furthermore, rohitukine has been evaluated for in vitro cytotoxicity against a panel of cancer cell lines, showing promising activity, especially in leukemia cell lines (Kumar et al., 2016).

Mass Spectrometry Imaging : The spatial and temporal distribution of rohitukine in seed development has been studied using desorption electrospray ionization mass spectrometry imaging. This approach has helped understand the dynamic pattern of chromane alkaloid accumulation in D. binectariferum (Kumara et al., 2015).

Anti-Inflammatory and Immunomodulatory Properties : Rohitukine also possesses anti-inflammatory and immuno-modulatory properties, making it an interesting subject for further pharmacological studies. Its production by endophytic fungi isolated from Dysoxylum binectariferum and Amoora rohituka has been reported, emphasizing its potential in biotechnological applications (Kumara et al., 2014).

Anti-Arthritic and Anti-Ulcer Activities : Rohitukine has been explored for its potential in treating arthritic conditions and peptic ulcers. Its interaction with specific receptors and inhibition of certain enzymes involved in these diseases has been the focus of several studies (Singh et al., 2007; Singh et al., 2011).

Pharmacokinetic Studies : Investigations into the pharmacokinetics, tissue distribution, and plasma protein binding of rohitukine provide valuable insights into its potential as a therapeutic agent. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion of rohitukine in biological systems (Chhonker et al., 2014).

Potential in MAPK Pathway Modulation : The modulation of the MAPK pathway by rohitukine in cancer cells indicates its role in cellular processes like growth, migration, and apoptosis. This makes rohitukine a potential candidate for developing new anticancer drugs (Safia et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

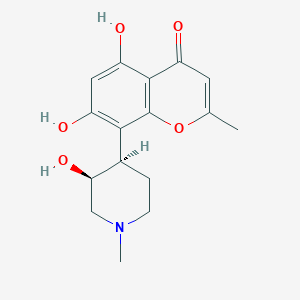

5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVYVBNJQIVOV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540347 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rohitukine | |

CAS RN |

71294-60-5 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride](/img/structure/B1679428.png)

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)

![7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde](/img/structure/B1679432.png)